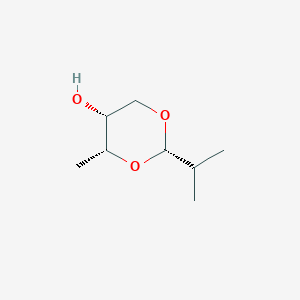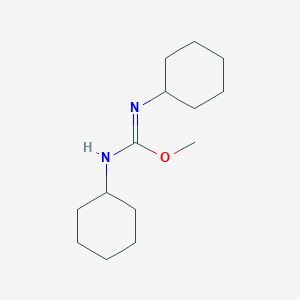
Methyl N,N'-dicyclohexylcarbamimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA is a chemical compound with the molecular formula C15H28N2O. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by its unique structure, which includes two cyclohexyl groups and a methoxy group attached to an isourea moiety .
準備方法
Synthetic Routes and Reaction Conditions
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA can be synthesized through several methods. One common approach involves the reaction of dicyclohexylcarbodiimide (DCC) with methanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA often involves large-scale batch processes. These processes are designed to optimize yield and minimize waste. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various urea derivatives, amines, and substituted isoureas. These products have diverse applications in organic synthesis and industrial processes .
科学的研究の応用
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA has a wide range of applications in scientific research:
Biology: This compound is employed in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of N,N’'-DICYCLOHEXYL-O-METHYLISOUREA involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
N,N-Dicyclohexylmethylamine: This compound has a similar structure but lacks the methoxy group.
N,N’-Diisopropyl-O-methylisourea: This compound has isopropyl groups instead of cyclohexyl groups.
Uniqueness
N,N’'-DICYCLOHEXYL-O-METHYLISOUREA is unique due to its combination of cyclohexyl and methoxy groups, which confer specific reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
特性
CAS番号 |
6257-10-9 |
|---|---|
分子式 |
C14H26N2O |
分子量 |
238.37 g/mol |
IUPAC名 |
methyl N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C14H26N2O/c1-17-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,16) |
InChIキー |
MPDGNPFIUCLAMJ-UHFFFAOYSA-N |
正規SMILES |
COC(=NC1CCCCC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
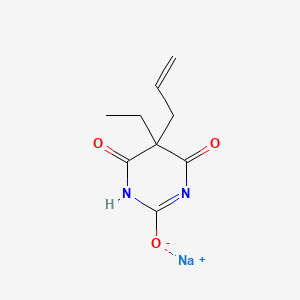

![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
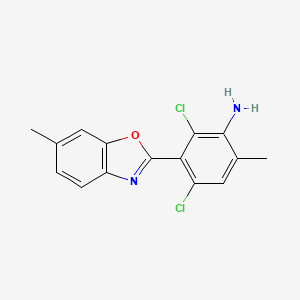
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
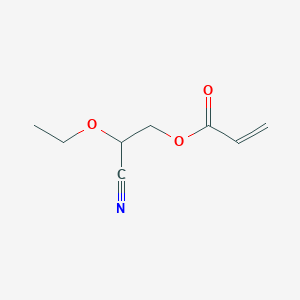
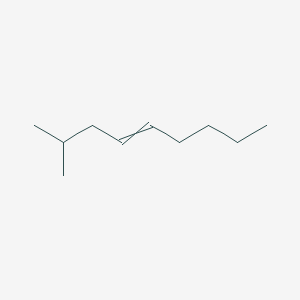
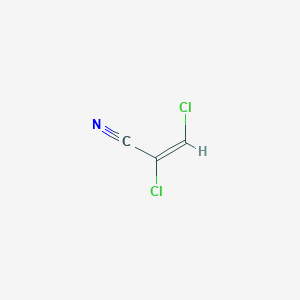
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
